3-Chloro-1-methyl-1H-indazol-4-ol

Medicinal Chemistry Physicochemical Profiling Permeability Prediction

This trisubstituted indazole features orthogonal synthetic handles: C3–Cl for selective cross-coupling, C4–OH for etherification, and N1–CH₃ for enhanced membrane permeability. With a reduced HBD count (1) and TPSA of 38.1 Ų, it is a privileged scaffold for designing blood–brain barrier permeable kinase inhibitors and streamlined PROTAC synthesis. Its controlled reactivity minimizes homocoupling side reactions compared to bromo/iodo analogs, making it a superior choice for fragment-based libraries and scale-up.

Molecular Formula C8H7ClN2O
Molecular Weight 182.61 g/mol
Cat. No. B11908605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1-methyl-1H-indazol-4-ol
Molecular FormulaC8H7ClN2O
Molecular Weight182.61 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=CC=C2)O)C(=N1)Cl
InChIInChI=1S/C8H7ClN2O/c1-11-5-3-2-4-6(12)7(5)8(9)10-11/h2-4,12H,1H3
InChIKeyVJRAMFWRVGVUBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-1-methyl-1H-indazol-4-ol: Core Chemical Identity and Physicochemical Class Profile


3-Chloro-1-methyl-1H-indazol-4-ol (CAS 1782255-22-4) is a trisubstituted indazole derivative bearing a chlorine atom at the 3-position, a methyl group at N1, and a free hydroxyl at C4 [1]. With a molecular weight of 182.61 g/mol, a computed XLogP3 of 2.2, and a topological polar surface area of 38.1 Ų, it occupies a distinct physicochemical niche among indazole building blocks—combining moderate lipophilicity with reduced hydrogen-bond donor capacity relative to its N–H congeners [2]. This substitution pattern is frequently exploited as a synthetic handle in medicinal chemistry programs targeting kinase inhibition and related therapeutic areas [3].

Why Indazole Scaffold Substitution Patterns Dictate Functional Outcomes: The Case for 3-Chloro-1-methyl-1H-indazol-4-ol


Within the indazole chemical family, subtle variations in substitution—such as the presence or absence of a C3 halogen, the choice of halogen (Cl vs. Br vs. I), or N1-methylation—can profoundly alter physicochemical properties, synthetic reactivity, and biological target engagement [1]. For instance, the N1-methyl group reduces the hydrogen-bond donor count from 2 to 1 compared with the des-methyl analog, potentially enhancing membrane permeability [2], while the C3 chlorine atom provides a balance of stability and oxidative-addition reactivity that differs markedly from the bromo and iodo congeners [3]. These differences render in-class compounds non-interchangeable for specific coupling chemistries or structure–activity relationship (SAR) explorations, making deliberate compound selection a critical procurement decision.

3-Chloro-1-methyl-1H-indazol-4-ol: Quantitative Differentiation Evidence Against Closest Analogs


Physicochemical Differentiation: Hydrogen-Bond Donor Count and Polar Surface Area vs. Des-Methyl Analog

The N1-methyl group on the target compound reduces its hydrogen-bond donor count from 2 (for 3-chloro-1H-indazol-4-ol) to 1, while simultaneously lowering the topological polar surface area from 48.9 Ų to 38.1 Ų [1]. This reduction in H-bond donor capacity and PSA is consistent with improved passive membrane permeability as predicted by the rule-of-five framework [2].

Medicinal Chemistry Physicochemical Profiling Permeability Prediction

Reactivity Differentiation: C3-Chloro vs. C3-Bromo/Iodo in Palladium-Catalyzed Cross-Coupling

The C3 chlorine atom on the target compound offers a distinct reactivity profile for oxidative addition compared with the bromo (3-bromo-1-methyl-1H-indazol-4-ol) and iodo (3-iodo-1-methyl-1H-indazol-4-ol) analogs . Aryl chlorides generally undergo slower oxidative addition but provide greater product selectivity and functional-group tolerance in Pd-catalyzed couplings, whereas aryl bromides and iodides are more reactive but prone to protodehalogenation and homocoupling side reactions [1]. This makes the chloro derivative advantageous for late-stage diversification of complex substrates where selectivity is paramount.

Synthetic Chemistry Cross-Coupling Structure–Activity Relationship

Biological Activity Differentiation: Kinase Inhibition Selectivity vs. Des-Halogen Analog

Although primary activity data for the target compound are sparse, BindingDB records indicate that closely related 3-halo-1-methyl-1H-indazol-4-ol derivatives exhibit measurable inhibition against human CDK1 (e.g., IC₅₀ = 9.6 µM for a structurally similar indazole) [1]. In contrast, the des-halogen analog 1-methyl-1H-indazol-4-ol shows only non-specific weak activity (IC₅₀ ≈ 1 mM against dihydroorotase) [2]. This class-level trend suggests that the C3 halogen is a critical determinant of target engagement, with the chloro substituent providing a starting point for potency optimization.

Kinase Inhibition CDK1 SAR

Procurement-Relevant Application Scenarios for 3-Chloro-1-methyl-1H-indazol-4-ol


Scaffold for CNS-Penetrant Kinase Inhibitor Lead Optimization

The reduced hydrogen-bond donor count (HBD = 1) and lower polar surface area (TPSA = 38.1 Ų) relative to des-methyl indazoles position this compound as a privileged scaffold for designing blood–brain barrier permeable kinase inhibitors [1]. Medicinal chemistry teams targeting glioblastoma or brain-metastatic cancers can use this scaffold to maintain CNS exposure while exploring C3-functionalization to optimize potency and selectivity.

Late-Stage Diversification via Selective Suzuki–Miyaura Coupling

The C3–Cl bond provides a controlled oxidative-addition handle that permits selective Pd-catalyzed cross-coupling in the presence of other potentially reactive functional groups [1]. Process chemistry groups building fragment libraries or scaling up lead compounds benefit from the reduced homocoupling and protodehalogenation side reactions compared with the bromo or iodo analogs [2].

Core Intermediate for Indazole-Based PROTAC and Molecular Glue Synthesis

The orthogonal functionalization handles—C3–Cl for cross-coupling, C4–OH for etherification or esterification, and N1–CH₃ for improved pharmacokinetics—make this compound an ideal core for assembling bifunctional degraders (PROTACs) and molecular glues [1]. Procurement teams sourcing building blocks for targeted protein degradation programs can select this scaffold to streamline convergent synthetic routes.

Physicochemical Tool Compound for Permeability–Solubility Optimization Studies

With an XLogP3 of 2.2, a single HBD, and a moderate TPSA of 38.1 Ų, this compound serves as a well-characterized tool for investigating the permeability–solubility trade-off in indazole-based series [1]. Biopharmaceutics and pre-formulation groups can use it as a reference standard when evaluating the impact of additional substituents on ADME properties.

Quote Request

Request a Quote for 3-Chloro-1-methyl-1H-indazol-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.